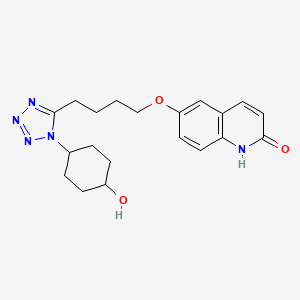
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinolinone core, which is known for its diverse biological activities, and a tetrazole moiety, which is often used in medicinal chemistry for its bioisosteric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- typically involves multiple steps, starting with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester. The tetrazole ring is then introduced via a cycloaddition reaction involving an azide and a nitrile. The final step involves the attachment of the trans-4-hydroxycyclohexyl group through an etherification reaction, using suitable reagents and conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, the purification process would need to be streamlined to ensure the final product meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The quinolinone core can be reduced to a quinoline under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a quinoline derivative.
Substitution: Formation of various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- involves its interaction with various molecular targets. The quinolinone core can intercalate into DNA, disrupting replication and transcription processes. The tetrazole ring can mimic phosphate groups, allowing the compound to inhibit enzymes that require phosphate substrates. Additionally, the hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological macromolecules, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinolinone derivatives: Compounds with similar quinolinone cores but different substituents.
Tetrazole-containing compounds: Molecules that feature the tetrazole ring but have different core structures.
Uniqueness
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is unique due to the combination of its quinolinone core and tetrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
98360-34-0 |
|---|---|
Fórmula molecular |
C20H25N5O3 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H25N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h4,9-11,13,15-16,26H,1-3,5-8,12H2,(H,21,27) |
Clave InChI |
JTTOZNROSHJGEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















